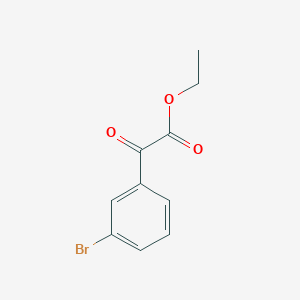

Ethyl 2-(3-bromophenyl)-2-oxoacetate

概要

説明

Ethyl 2-(3-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethoxycarbonyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution. The reaction proceeds as follows:

-

Bromination of Ethyl Phenylacetate

Reagents: Ethyl phenylacetate, bromine (Br2), iron(III) bromide (FeBr3)

Conditions: Room temperature, solvent (e.g., dichloromethane)

Reaction: [ \text{C}_8\text{H}_8\text{O}_2 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_8\text{H}_7\text{BrO}_2 + \text{HBr} ]

-

Esterification

Reagents: Ethyl bromoacetate, sodium ethoxide (NaOEt)

Conditions: Reflux, ethanol as solvent

Reaction: [ \text{C}_8\text{H}_7\text{BrO}_2 + \text{C}_4\text{H}_7\text{O}_2\text{Na} \rightarrow \text{C}_10\text{H}_9\text{BrO}_3 + \text{NaBr} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

Ethyl 2-(3-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution:

Major Products Formed

Nucleophilic Substitution: Substituted phenylacetates

Reduction: Alcohol derivatives

Oxidation: Carboxylic acids

科学的研究の応用

Ethyl 2-(3-bromophenyl)-2-oxoacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Biological Studies: It is employed in studies investigating the biological activity of brominated phenylacetates and their derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 2-(3-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives with different biological activities.

類似化合物との比較

Ethyl 2-(3-bromophenyl)-2-oxoacetate can be compared with other similar compounds, such as:

Ethyl 2-(4-bromophenyl)-2-oxoacetate: Similar structure but with the bromine atom at the 4-position.

Ethyl 2-(3-chlorophenyl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 2-(3-fluorophenyl)-2-oxoacetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom at the 3-position, which influences its reactivity and biological activity. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical properties compared to its chloro- and fluoro-analogues.

生物活性

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the phenyl ring, which influences its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 257.08 g/mol. The compound typically appears as a yellow oil and is soluble in organic solvents such as ethyl acetate and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Electrophilic Behavior : The carbonyl group in the compound allows it to act as an electrophile in nucleophilic substitution reactions, facilitating interactions with nucleophiles such as amino acids in proteins.

- Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, potentially influencing various signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for further investigation as a potential antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate growth inhibition |

| MCF-7 (breast cancer) | 15 | Significant growth inhibition |

| HepG2 (liver cancer) | 30 | Moderate growth inhibition |

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through its interaction with cellular targets .

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce cell cycle arrest at the G1 phase and increase apoptotic markers, suggesting a mechanism involving cell cycle regulation and apoptosis induction . -

Antimicrobial Screening :

In another investigation, the compound was screened against Gram-positive and Gram-negative bacteria. Results showed that it had notable inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-(3-bromophenyl)-2-oxoacetate?

Methodological Answer: The compound is typically synthesized via esterification or Friedel-Crafts acylation . For example, coupling 3-bromophenyl precursors with ethyl oxalyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts . Purification often involves washing with aqueous solutions (e.g., K₂CO₃) followed by recrystallization from methanol or ethanol. Yield optimization requires strict temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of the oxoacetate group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include the ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂) and the carbonyl signals (δ ~165–170 ppm for C=O). The 3-bromophenyl aromatic protons show distinct splitting patterns due to substituent effects .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z ~286 (M⁺ for C₁₀H₉BrO₃) and fragment ions (e.g., loss of CO₂Et) validate the structure .

Q. What are the primary research applications of this compound?

Methodological Answer: this compound serves as a versatile intermediate in:

- Pharmaceutical synthesis : For anticoagulants (e.g., edoxaban analogs) via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the bromine site .

- Metal-catalyzed reactions : As a substrate for palladium-catalyzed C–C bond formation due to the reactive bromine substituent .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact.

- Avoid exposure to moisture to prevent hydrolysis. Store in anhydrous conditions at 2–8°C .

- Dispose of waste via halogenated organic solvent protocols due to bromine content .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst screening : Use Pd(OAc)₂/XPhos systems for cross-coupling steps to reduce side reactions.

- Solvent selection : Replace THF with toluene for improved solubility and easier recovery .

- In-line monitoring : Employ FTIR or HPLC to track reaction progression and minimize over-oxidation .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 3-bromo position directs electrophilic substitution and enhances oxidative addition in Pd-catalyzed reactions. Steric hindrance from the adjacent carbonyl group may slow coupling rates, requiring higher catalyst loadings (5–10 mol%) or microwave-assisted heating (80–120°C) . Contrast this with chloro analogs, which exhibit slower kinetics due to weaker C–Cl bond polarization .

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Crystal packing : The bulky bromophenyl group and flexible ethyl ester can lead to disordered structures. Use SHELXL for refinement, applying restraints to ester torsional angles and isotropic displacement parameters .

- Twinned crystals : Resolve using the HKL-5 suite or by growing crystals in mixed solvents (e.g., hexane/ethyl acetate) to improve morphology .

Q. How to resolve contradictory data between computational and experimental spectra?

Methodological Answer:

- DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental IR/NMR. Discrepancies in carbonyl stretches may arise from solvent effects (simulate with PCM models) .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility of the ester group, which may broaden peaks at room temperature .

Q. What strategies validate its pharmacological activity in receptor-binding assays?

Methodological Answer:

- Competitive binding assays : Radiolabel the compound (e.g., ⁸²Br isotope) and test against target receptors (e.g., GABAₐ or CB2) with scintillation counting .

- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity at the CD4-binding site, followed by mutagenesis to confirm critical residues .

特性

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPWKTIUMGLHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482539 | |

| Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62123-80-2 | |

| Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。